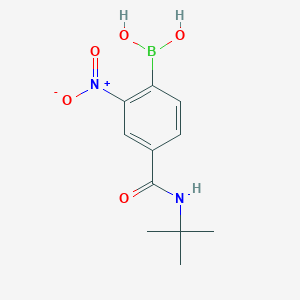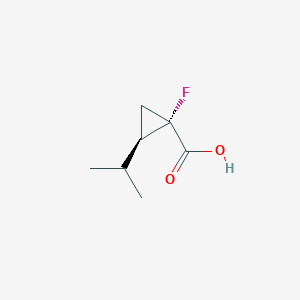
Sulfluramid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sulfluramid-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Sulfluramid molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the ethyl group of Sulfluramid.
Sulfonation: Addition of a sulfonamide group to the perfluorooctane chain.
The reaction conditions often require the use of solvents such as methanol and dichloromethane, and the reactions are carried out under controlled temperatures and pressures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, and the compound is typically produced in solution form, such as 50 µg/mL in methanol:water .
化学反应分析
Types of Reactions
Sulfluramid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA).
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The fluorine atoms in the perfluorooctane chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include PFOS and PFOA, which are significant due to their environmental persistence and potential health impacts .
科学研究应用
Sulfluramid-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Environmental Studies: Used to trace the transformation and degradation pathways of PFAS in soil and water.
Biological Research: Employed in studies investigating the bioaccumulation and biomagnification of PFAS in living organisms.
Medical Research: Utilized in toxicological studies to understand the effects of PFAS on human health.
Industrial Applications: Applied in the development of new insecticides and other chemical products.
作用机制
Sulfluramid-d5 exerts its effects by uncoupling oxidative phosphorylation via disruption of the proton gradient in mitochondria . This mechanism leads to the inhibition of ATP production, ultimately causing cell death. The molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
相似化合物的比较
Similar Compounds
Sulfluramid: The non-deuterated version of Sulfluramid-d5, used as an insecticide.
Perfluorooctanesulfonic acid (PFOS): A degradation product of this compound, known for its persistence in the environment.
Perfluorooctanoic acid (PFOA): Another degradation product, also persistent and bioaccumulative.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for more accurate and detailed studies compared to its non-labeled counterparts. This feature makes it particularly valuable in research applications where precise tracking of the compound is essential .
属性
CAS 编号 |
936109-40-9 |
|---|---|
分子式 |
C10H6F17NO2S |
分子量 |
532.23 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3/i1D3,2D2 |
InChI 键 |
CCEKAJIANROZEO-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
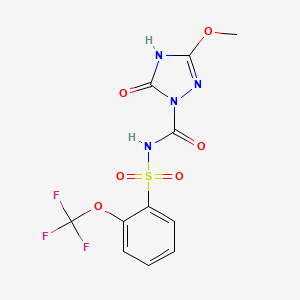
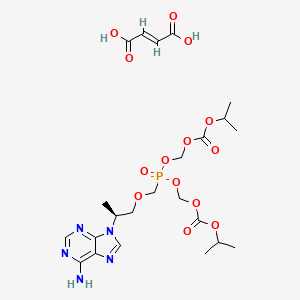
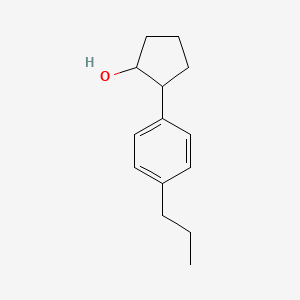
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
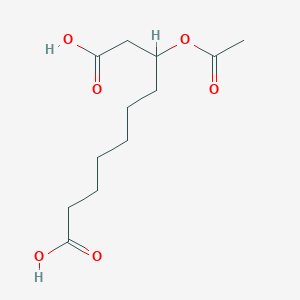
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)




